2-(2,2-Dibromovinyl)-3-fluoroaniline
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Overview
Description
2-(2,2-Dibromovinyl)-3-fluoroaniline is an organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of a dibromovinyl group and a fluorine atom attached to the aromatic ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromovinyl)-3-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 3-fluoroaniline followed by the introduction of the dibromovinyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dibromovinyl)-3-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Oxidation and Reduction: The dibromovinyl group can be involved in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of substituted anilines, while oxidation reactions can produce quinones or other oxidized derivatives.
Scientific Research Applications
2-(2,2-Dibromovinyl)-3-fluoroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromovinyl)-3-fluoroaniline involves its interaction with various molecular targets and pathways. The presence of the dibromovinyl and fluorine groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dibromovinyl)furan: Similar in structure but contains a furan ring instead of an aniline.
2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile: Contains an imidazole ring and additional nitrile groups.
4-(2,2-Dibromovinyl)phenol: Contains a phenol group instead of an aniline.
Uniqueness
2-(2,2-Dibromovinyl)-3-fluoroaniline is unique due to the combination of the dibromovinyl and fluorine groups attached to the aniline ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H6Br2FN |
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Molecular Weight |
294.95 g/mol |
IUPAC Name |
2-(2,2-dibromoethenyl)-3-fluoroaniline |
InChI |
InChI=1S/C8H6Br2FN/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H,12H2 |
InChI Key |
OJHTVGUQXSESOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=C(Br)Br)N |
Origin of Product |
United States |
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